molecular formula C8H16N2O3 B14663003 N-(3-Amino-3-oxopropyl)-L-valine CAS No. 51078-53-6

N-(3-Amino-3-oxopropyl)-L-valine

Cat. No.: B14663003
CAS No.: 51078-53-6
M. Wt: 188.22 g/mol
InChI Key: BZEVQVJZLREGPF-ZETCQYMHSA-N
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Description

N-(3-Amino-3-oxopropyl)-L-valine is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group and a keto group on the propyl side chain attached to the L-valine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-3-oxopropyl)-L-valine typically involves the reaction of L-valine with a suitable reagent that introduces the 3-amino-3-oxopropyl group. One common method involves the use of a protected form of L-valine, which is then reacted with an appropriate amine and a carbonyl compound under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-3-oxopropyl)-L-valine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

N-(3-Amino-3-oxopropyl)-L-valine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-3-oxopropyl)-L-valine involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds and participate in various biochemical pathways. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
  • N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine

Uniqueness

N-(3-Amino-3-oxopropyl)-L-valine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

51078-53-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-4-3-6(9)11/h5,7,10H,3-4H2,1-2H3,(H2,9,11)(H,12,13)/t7-/m0/s1

InChI Key

BZEVQVJZLREGPF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC(=O)N

Canonical SMILES

CC(C)C(C(=O)O)NCCC(=O)N

Origin of Product

United States

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